MKC-1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

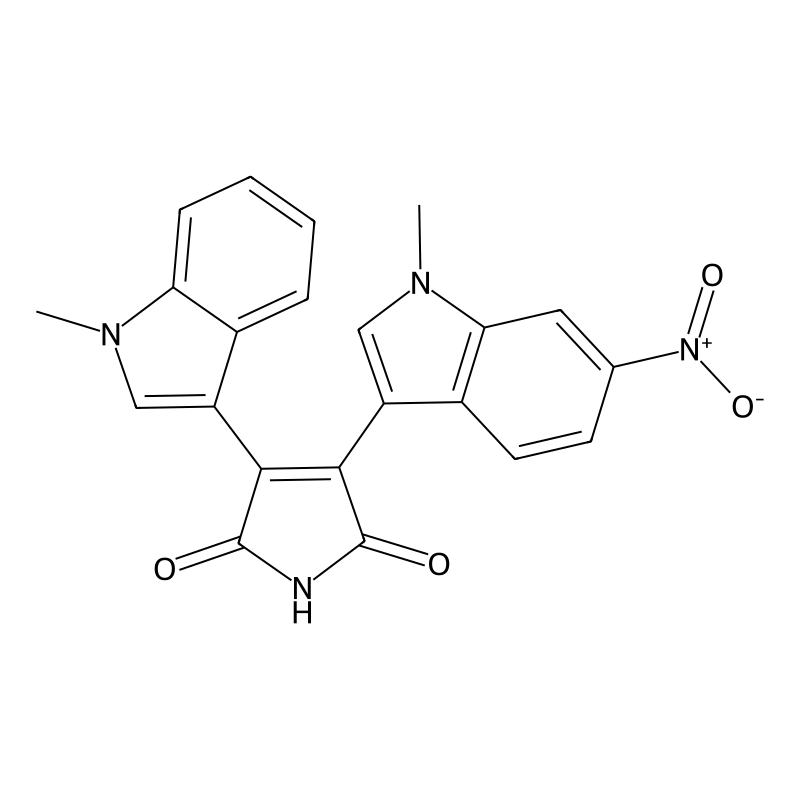

1H-Pyrrole-2,5-dione

This central ring structure, also known as maleimide, is a known Michael acceptor. Michael acceptors are useful in organic synthesis for conjugation reactions with Michael donors, allowing for creation of complex carbon chains [].

1-Methyl-1H-indole-3-yl

This moiety is a common structural element in many biologically active molecules. It's found in tryptophan, a naturally occurring amino acid, and in various alkaloids with diverse medicinal properties [].

6-Nitro-1H-indole-3-yl

The presence of a nitro group suggests potential electron-withdrawing properties, which could influence the molecule's overall reactivity and interactions with other molecules. Nitro groups can also be used for further chemical modifications [].

Given these aspects, here are some potential areas for scientific research:

Organic synthesis

As mentioned earlier, the molecule's core structure might be useful in developing new synthetic strategies due to its Michael acceptor character.

Medicinal chemistry

The indole moieties, particularly the one with the methyl group, offer possibilities for exploring the molecule's potential for bioactivity. This could involve testing interactions with specific enzymes or receptors in the body.

Material science

The aromatic rings and the overall structure could be of interest for investigations into the molecule's potential applications in areas like conductive polymers or organic electronics.

MKC-1, also known as Ro-31-7453, is a small molecule compound that functions primarily as a cell cycle inhibitor. It is part of a class of compounds that target the Akt/mTOR signaling pathway, which plays a crucial role in regulating cell growth, proliferation, and survival. MKC-1 has been investigated for its potential therapeutic applications in various cancers, including breast cancer, leukemia, lung cancer, and solid tumors. The compound is recognized for its ability to modulate cellular processes and has shown promise in reducing drug development failure rates in oncology .

MKC-1 operates through specific interactions with proteins involved in critical signaling pathways. Its mechanism of action involves inhibition of the Akt pathway, which subsequently affects downstream targets such as tubulin and the importin-β family. This inhibition leads to disrupted cell cycle progression and can induce apoptosis in cancer cells. The chemical structure of MKC-1 allows it to bind selectively to these targets, making it effective in modulating cellular responses to growth signals .

The biological activity of MKC-1 has been extensively studied in vitro and in vivo. Preclinical studies have demonstrated that MKC-1 effectively inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis. Its selective targeting of the Akt/mTOR pathway allows for a reduction in tumor growth and metastasis. Additionally, MKC-1 has shown potential in overcoming resistance mechanisms commonly seen with traditional chemotherapeutic agents, thereby enhancing treatment efficacy .

Interaction studies involving MKC-1 have focused on its binding affinity to various proteins within the Akt/mTOR signaling pathway. Research indicates that MKC-1 exhibits selective inhibition of these proteins, leading to significant alterations in cellular signaling dynamics. These studies are crucial for understanding how MKC-1 can be effectively integrated into treatment regimens and its potential side effects when used alongside other therapies .

Several compounds share structural or functional similarities with MKC-1, particularly those targeting the Akt/mTOR pathway or functioning as cell cycle inhibitors. Below is a comparison highlighting their uniqueness:

MKC-1 stands out due to its dual role as both an effective anticancer agent and its potential utility in imaging studies, which is less common among similar compounds.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Other CAS

Wikipedia

Dates

2: Faris JE, Arnott J, Zheng H, Ryan DP, Abrams TA, Blaszkowsky LS, Clark JW, Enzinger PC, Hezel AF, Ng K, Wolpin BM, Kwak EL. A phase 2 study of oral MKC-1, an inhibitor of importin-β, tubulin, and the mTOR pathway in patients with unresectable or metastatic pancreatic cancer. Invest New Drugs. 2012 Aug;30(4):1614-20. doi: 10.1007/s10637-011-9708-3. Epub 2011 Jul 29. PubMed PMID: 21800081.

3: Tevaarwerk A, Wilding G, Eickhoff J, Chappell R, Sidor C, Arnott J, Bailey H, Schelman W, Liu G. Phase I study of continuous MKC-1 in patients with advanced or metastatic solid malignancies using the modified Time-to-Event Continual Reassessment Method (TITE-CRM) dose escalation design. Invest New Drugs. 2012 Jun;30(3):1039-45. Epub 2011 Jan 12. PubMed PMID: 21225315; PubMed Central PMCID: PMC3139017.

4: Wang M, Gao M, Miller KD, Sledge GW, Hutchins GD, Zheng QH. The first design and synthesis of [11C]MKC-1 ([11C]Ro 31-7453), a new potential PET cancer imaging agent. Nucl Med Biol. 2010 Oct;37(7):763-75. PubMed PMID: 20870151.

5: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Oct;30(8):643-72. PubMed PMID: 19088949.

6: Worker C. AACR -91st meeting. Interview with Dr Lars Breimer. IDrugs. 2000 Jul;3(7):723-5. PubMed PMID: 16080035.

7: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2005 Mar;27(2):145-59. PubMed PMID: 15834466.

8: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Jun;26(5):357-91. PubMed PMID: 15319815.

9: Dupont J, Bienvenu B, Aghajanian C, Pezzulli S, Sabbatini P, Vongphrachanh P, Chang C, Perkell C, Ng K, Passe S, Breimer L, Zhi J, DeMario M, Spriggs D, Soignet SL. Phase I and pharmacokinetic study of the novel oral cell-cycle inhibitor Ro 31-7453 in patients with advanced solid tumors. J Clin Oncol. 2004 Aug 15;22(16):3366-74. PubMed PMID: 15310782.

10: Salazar R, Bissett D, Twelves C, Breimer L, DeMario M, Campbell S, Zhi J, Ritland S, Cassidy J. A phase I clinical and pharmacokinetic study of Ro 31-7453 given as a 7- or 14-day oral twice daily schedule every 4 weeks in patients with solid tumors. Clin Cancer Res. 2004 Jul 1;10(13):4374-82. PubMed PMID: 15240525.

11: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Jun;25(5):387-408. PubMed PMID: 12851663.

12: Troy TC, Turksen K. In vitro characteristics of early epidermal progenitors isolated from keratin 14 (K14)-deficient mice: insights into the role of keratin 17 in mouse keratinocytes. J Cell Physiol. 1999 Sep;180(3):409-21. PubMed PMID: 10430181.